molecular formula C9H18N4O4 B1521793 Boc-L-2-amino-3-guanidinopropionic acid CAS No. 1217718-47-2

Boc-L-2-amino-3-guanidinopropionic acid

Cat. No. B1521793
M. Wt: 246.26 g/mol
InChI Key: XRIRURZCBWQXQP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-2-amino-3-guanidinopropionic acid, also known as Boc-L-AGP, is a chemical compound with potential implications in various fields of research and industry. It has a molecular formula of C9H18N4O4 and a molecular weight of 246.27 .


Synthesis Analysis

The synthesis of Boc-L-2-amino-3-guanidinopropionic acid involves the protection of amino functions. This process often results in products containing one or two Boc-groups . The synthesis, properties, and applications of these products have been extensively studied .


Molecular Structure Analysis

The molecular structure of Boc-L-2-amino-3-guanidinopropionic acid is defined by its molecular formula, C9H18N4O4 . The 3D structure of Boc-compounds, including Boc-L-2-amino-3-guanidinopropionic acid, has been determined by X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving Boc-L-2-amino-3-guanidinopropionic acid are primarily related to the protection and deprotection of amino functions . The Boc-group can be cleaved by mild acidolysis .


Physical And Chemical Properties Analysis

Boc-L-2-amino-3-guanidinopropionic acid is a white powder . It has a molecular weight of 246.27 and a molecular formula of C9H18N4O4 . The compound has a density of 1.35±0.1 g/cm3 .

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

Boc-L-2-amino-3-guanidinopropionic acid is pivotal in the convergent and stereospecific synthesis of molecules containing alpha-functionalized guanidiniums. Through a process utilizing alpha-amino acid methyl esters, N,N'-bis(Boc)-alpha-guanidino acids are synthesized, aiming to introduce chirality and functional groups adjacent to guanidiniums. This approach enhances specificity and affinity in molecular recognition, where the Boc-protected alpha-guanidino acids are coupled to cyclohexylamine and trans-1,4-diaminocyclohexane with good yield and retention of stereochemistry. The methodology offers a practical route for incorporating chiral alpha-substituted guanidinium groups into molecules, demonstrating the chemical versatility and utility of Boc-L-2-amino-3-guanidinopropionic acid in synthetic organic chemistry (Balakrishnan, Zhao, & Zondlo, 2007).

Application in Drug Discovery and Design

In drug discovery, Boc-L-2-amino-3-guanidinopropionic acid analogs play a crucial role in exploring therapeutic potentials, especially in the context of diabetes and obesity. The compound 3-guanidinopropionic acid, for instance, improves insulin sensitivity and promotes weight loss in animal models, serving as a foundation for developing novel antidiabetic agents. An extensive analogue program highlighted the narrow scope of activity modifications, identifying compounds with equivalent or improved antidiabetic activity. This research underscores the significance of Boc-L-2-amino-3-guanidinopropionic acid derivatives in medicinal chemistry, offering insights into the structural requirements for metabolic stability and therapeutic efficacy (Larsen et al., 2001).

Molecular Recognition and Peptide Modification

The guanidinium group in Boc-L-2-amino-3-guanidinopropionic acid facilitates molecular recognition and binding, making it a useful tool in peptide synthesis and modification. Guanidinylation reactions, for example, enable the efficient introduction of protected guanidines in solid phase peptide synthesis (SPPS), allowing the incorporation of arginine analogues into peptides. This process illustrates the applicability of Boc-L-2-amino-3-guanidinopropionic acid derivatives in peptide engineering, enhancing the diversity and functionality of synthetic peptides (Zhang & Kennan, 2001).

Biochemical Applications and Enzymatic Studies

Biochemically, derivatives of Boc-L-2-amino-3-guanidinopropionic acid are instrumental in studying enzyme mechanisms and inhibitor design. The selective inhibition of thrombin by peptides of boroarginine demonstrates the utility of guanidinium-containing compounds in probing enzymatic activity and developing specific inhibitors. Such studies provide a foundation for designing antithrombotic agents and elucidating the biochemical pathways mediated by serine proteases (Kettner, Mersinger, & Knabb, 1990).

Safety And Hazards

Boc-L-2-amino-3-guanidinopropionic acid is classified as a combustible solid . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

Future Directions

Boc-L-2-amino-3-guanidinopropionic acid has potential implications in various fields of research and industry. Its use in peptide synthesis and the study of amino function protection and deprotection mechanisms are areas of ongoing research .

properties

IUPAC Name

(2S)-3-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O4/c1-9(2,3)17-8(16)13-5(6(14)15)4-12-7(10)11/h5H,4H2,1-3H3,(H,13,16)(H,14,15)(H4,10,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIRURZCBWQXQP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-2-amino-3-guanidinopropionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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